molecular formula C18H14N2O5S B3572645 4-(4-nitrophenoxy)-N-phenylbenzenesulfonamide

4-(4-nitrophenoxy)-N-phenylbenzenesulfonamide

Cat. No.: B3572645
M. Wt: 370.4 g/mol
InChI Key: LNFUKDKMYZJEIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For example, “Hexakis (4-nitrophenoxy) cyclotriphosphazene (HNTP)” was synthesized and added into polycarbonate (PC) as an intumescent flame retardant and charring agent . The chemical structure of HNTP was confirmed by hydrogen and phosphorus nuclear magnetic resonance (1H-NMR, 31P-NMR), energy-dispersive spectroscopy, and Fourier transform infrared (FTIR) .


Molecular Structure Analysis

The molecular structure of related compounds such as “4-(4-nitrophenoxy)benzoic acid” has been confirmed using techniques like infrared spectroscopy and nuclear magnetic resonance .


Chemical Reactions Analysis

In the context of flame retardancy, HNTP and PC-based composites were extensively investigated with the limiting oxygen index, UL-94 vertical burning test, microscale combustion calorimeter (MCC), and thermogravimetric analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “4-(4-nitrophenoxy)aniline” is advised to avoid dust formation and avoid breathing mist, gas, or vapors .

Mechanism of Action

While the specific mechanism of action for “4-(4-nitrophenoxy)-N-phenylbenzenesulfonamide” is not available, related compounds like “4-Nitrophenyl Phosphate” have been studied. These compounds are aromatic organooxygen compounds containing a phosphate group, which is O-esterified with a phenyl group .

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

Future Directions

Future research could focus on the application of PNP active esters of 18F-labelled synthons for subsequent radiolabelling of biomolecules . This could potentially improve the efficiency of indirect radiofluorination .

Properties

IUPAC Name

4-(4-nitrophenoxy)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c21-20(22)15-6-8-16(9-7-15)25-17-10-12-18(13-11-17)26(23,24)19-14-4-2-1-3-5-14/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFUKDKMYZJEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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